2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol
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Overview
Description
2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol is an organic compound with the molecular formula C14H12FNO and a molecular weight of 229.25 g/mol This compound is characterized by the presence of a fluorine atom, a methyl group, and an imino group attached to a phenyl ring, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol typically involves the condensation reaction between 4-fluoro-3-methylaniline and salicylaldehyde. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol is utilized in several scientific research areas, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-{(E)-[(3-fluoro-4-methylphenyl)imino]methyl}phenol
- 2-{(E)-[(4-fluoro-3-chlorophenyl)imino]methyl}phenol
- 2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}aniline
Uniqueness
2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the phenol group also adds to its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2-[(4-fluoro-3-methylphenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-10-8-12(6-7-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLQVWCRYZASLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=CC2=CC=CC=C2O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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